5-Chloro-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
5-chloro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-3,10H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCZOGGMZQMPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441693 | |
| Record name | 5-chloro-3,4-dihydro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148010-70-2 | |
| Record name | 5-Chloro-3,4-dihydro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148010-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-3,4-dihydro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Condensation Reaction: : The starting materials, such as 1,2-diaminobenzene and chloroacetic acid, undergo a condensation reaction to form the quinoxaline core.
Oxidation: : The resulting compound is then oxidized to introduce the ketone group at the 2-position.
Chlorination: : Finally, the compound is chlorinated at the 5-position to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: : Reduction reactions can convert the ketone group to a hydroxyl group, resulting in dihydroquinoxalin-2-ols.
Substitution: : The chlorine atom at the 5-position can be substituted with other functional groups, such as alkyl or aryl groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Oxidation: : Quinoxaline-2,3-dione derivatives.
Reduction: : Dihydroquinoxalin-2-ols.
Substitution: : Alkylated or arylated derivatives of this compound.
Scientific Research Applications
Chemical Properties and Structure
5-Chloro-3,4-dihydroquinoxalin-2(1H)-one is characterized by its quinoxaline structure with a chloro substituent at the fifth position and a carbonyl group at the second position. The molecular formula is with a molar mass of approximately 182.6 g/mol. This compound belongs to a broader family of quinoxalinones known for their pharmacological potential.
Antibacterial Activity
Research indicates that 5-Cl-DHQ exhibits significant antibacterial properties. Studies have shown that derivatives of dihydroquinoxalin can inhibit various bacterial strains, suggesting that 5-Cl-DHQ may possess similar effects. For instance, derivatives have been explored for their efficacy against resistant bacterial strains, showcasing the potential for developing new antibiotics from this scaffold.
Anticancer Properties
The presence of the chlorine group in 5-Cl-DHQ may enhance its interaction with cancer cells. Various studies have investigated its potential as an anticancer agent, focusing on mechanisms such as apoptosis induction and cell cycle arrest. For example, some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Antiviral Activity
5-Cl-DHQ has been studied for its antiviral properties, particularly against HIV-1. The compound GW420867X, which features a similar structure to 5-Cl-DHQ, has undergone clinical trials demonstrating potent antiviral activity . This suggests that 5-Cl-DHQ may also exhibit significant antiviral effects worth exploring further.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent by acting on various inflammatory pathways. Studies have reported that derivatives of 3,4-dihydroquinoxalin-2-one can inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators, which could make them valuable in treating inflammatory diseases .
Synthetic Routes
Several synthetic approaches have been developed to prepare this compound:
- Cyclization Reactions : Utilizing chiral pool amino acids through coupling/cyclization methods has been effective in synthesizing enantiopure compounds.
- Multicomponent Reactions : These methods allow for the construction of complex structures from simpler precursors.
- Photochemical Methods : Innovative approaches involving light-assisted reactions have also been reported to yield this compound efficiently .
Case Studies and Research Findings
- Antiviral Efficacy : A study evaluated the antiviral activity of compounds similar to 5-Cl-DHQ against HIV-1. Results indicated that these compounds could effectively inhibit viral replication in vitro, making them candidates for further development as antiviral agents .
- Anticancer Research : In vitro studies demonstrated that derivatives of 5-Cl-DHQ could induce apoptosis in cancer cell lines through various mechanisms such as targeting topoisomerase II and disrupting tubulin polymerization .
- Anti-inflammatory Mechanisms : Research highlighted the ability of certain dihydroquinoxalin derivatives to act as COX inhibitors, significantly reducing inflammation markers in animal models .
Mechanism of Action
The mechanism by which 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Halogenated Derivatives
- 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one: The C5-chloro substituent may enhance hydrophobic interactions in binding pockets. 5-Fluoro-3,4-dihydroquinoxalin-2(1H)-one: Fluorine at C5 (a bioisostere of chlorine) may improve metabolic stability but requires further activity validation .
Alkyl and Aromatic Substituents
- However, its biological activity remains uncharacterized .
Carboxylic Acid Derivatives
- Monocarboxylic and Dicarboxylic Derivatives: Modifications with carboxylic groups (e.g., compound 30d) demonstrate enhanced sGC activation, achieving efficacy comparable to the reference activator BAY 60-2770. For example, 30d increased wild-type and mutant His105Ala sGC activity, highlighting the importance of hydrogen-bonding and van der Waals interactions .
Physicochemical and Pharmacokinetic Properties
- Solubility : Carboxylic acid derivatives (e.g., 30d ) exhibit improved aqueous solubility compared to halogenated or alkylated analogues, critical for cell-based assays .
- Stability : Chlorinated derivatives like the target compound require stringent storage conditions, whereas alkylated analogues (e.g., 4-benzyl) may degrade less rapidly .
Biological Activity
5-Chloro-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the quinoxaline family, characterized by a bicyclic structure containing nitrogen atoms. Its molecular formula is C_8H_7ClN_2O, and it is often synthesized via cyclization reactions involving appropriate precursors. This compound exhibits a range of chemical properties that contribute to its biological activity.
Antiviral Activity
Research has indicated that quinoxaline derivatives, including this compound, possess antiviral properties. A systematic review highlighted that certain quinoxaline derivatives demonstrated significant antiviral activity against various viruses, including Herpes simplex virus (HSV) and Hepatitis B virus (HBV) . Specifically, compounds with similar structures have shown promising results in inhibiting viral replication.
Table 1: Antiviral Activity of Quinoxaline Derivatives
| Compound Name | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | HSV | 20 | |
| Compound 2 | HBV | 100 | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of 3,4-dihydroquinoxalin-2-one have been reported to exhibit potent activity against several cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the quinoxaline core can enhance anticancer efficacy .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A (similar structure) | HeLa | 0.126 | |
| Compound B (analogous derivative) | SMMC-7721 | 0.071 | |
| This compound | TBD | TBD | TBD |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in viral replication and tumor growth.
- Cellular Signaling Modulation : The compound can interfere with signaling pathways related to cell proliferation and apoptosis.
- Receptor Interaction : Potential interactions with estrogen receptors have been noted, suggesting anti-inflammatory effects .
Case Studies and Research Findings
Several studies have documented the efficacy of quinoxaline derivatives in preclinical models:
- Study on HIV : A derivative similar to this compound was evaluated in HIV-infected patients and showed promising antiviral activity while being well tolerated .
- Anticancer Efficacy : In vitro studies demonstrated that compounds with the quinoxaline core exhibited significant cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .
Q & A
Q. What are the most reliable synthetic routes for 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via:
- Copper-catalyzed alkynylation : A Cu(I)/phenanthroline system enables regioselective coupling of terminal alkynes with 3,4-dihydroquinoxalin-2(1H)-one derivatives under aerobic conditions. For example, 3-((4-chlorophenyl)ethynyl)-4-benzyl-3,4-dihydroquinoxalin-2(1H)-one was synthesized in 61% yield .
- HFIP-catalyzed Mannich reactions : Hexafluoroisopropanol (HFIP) promotes the formation of difluoro-substituted derivatives via a cascade reaction, achieving moderate to high yields .
Q. Key Considerations :
Q. How should researchers characterize this compound derivatives to confirm structural integrity?
Answer: Use a multi-technique approach:
NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals, e.g., the dihydroquinoxalinone NH proton at δ 8.5–9.0 ppm and aromatic protons at δ 6.5–7.5 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm .
HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
IR Spectroscopy : Detect C=O stretches at ~1680 cm⁻¹ and N-H stretches at ~3200 cm⁻¹ .
Q. Example Data :
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS ([M+H]⁺) |
|---|---|---|---|
| 3ad (Chlorophenyl-alkynyl) | 7.39–7.25 (m, Ar-H) | 177.13 (C=O) | 225.1017 (obs) |
| 4a (Benzyl derivative) | 6.84 (m, Ar-H) | 139.13 (Ar-C) | Calcd: 225.1022 |
Q. What safety protocols are critical when handling this compound?
Answer:
- Skin Protection : Use EN 374-certified gloves (e.g., nitrile) and barrier creams. Avoid direct skin contact due to potential acute dermal toxicity .
- Respiratory Protection : Use fume hoods or N95 masks in poorly ventilated areas to prevent inhalation of fine particles .
- Waste Management : Collect organic waste in sealed containers to avoid environmental contamination .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives?
Answer:
- DFT Calculations : Predict regioselectivity in alkynylation reactions by analyzing frontier molecular orbitals (FMOs) of intermediates. For example, Cu(I)-acetylide interactions stabilize transition states in copper-catalyzed systems .
- Molecular Dynamics : Simulate solvent effects (e.g., HFIP’s role in stabilizing zwitterionic intermediates in Mannich reactions) .
- Software Tools : Gaussian 16 or ORCA for energy profiling; PyMol for visualizing steric effects in bulky substituents.
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Answer:
Q. What are the mechanistic implications of quinoxalinone rearrangements into benzimidazoles?
Answer:
- Pathway : this compound reacts with arylhydrazines to form 3-arylacylidene intermediates, which undergo cyclocondensation to yield 2-heteroaryl benzimidazoles (Figure 3, ).
- Key Steps :
- Nucleophilic attack at the C=O group.
- Ring-opening followed by recyclization with loss of H₂O.
- Experimental Validation : Monitor intermediates via LC-MS and isolate transient species under cryogenic conditions .
Q. How can researchers improve yields in multi-step syntheses involving this compound?
Answer:
-
Byproduct Analysis : Identify side products (e.g., dimerization in copper-catalyzed reactions) using TLC-MS .
-
Optimization Table :
Parameter Adjustment Outcome Catalyst Loading Reduce Cu(I) from 10% to 5% Lower dimer formation Solvent Switch toluene → DCE Higher polarity improves solubility Reaction Time Extend from 12h to 24h Completes slow cyclization
Q. What role do substituents play in modulating the biological activity of dihydroquinoxalinone derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
